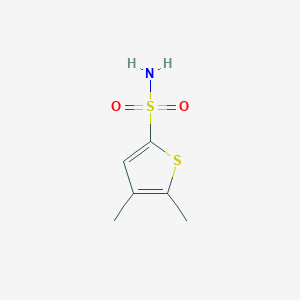

4,5-Dimethylthiophene-2-sulfonamide

説明

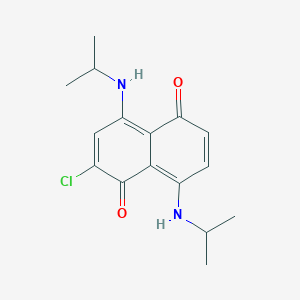

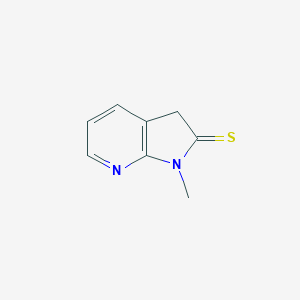

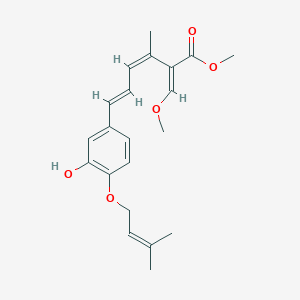

4,5-Dimethylthiophene-2-sulfonamide is a chemical compound that contains a total of 32 bonds, including 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 sulfonamide (thio-/dithio-), and 1 Thiophene .

Molecular Structure Analysis

The molecular structure of 4,5-Dimethylthiophene-2-sulfonamide consists of a five-membered thiophene ring with two methyl groups attached at the 4 and 5 positions, and a sulfonamide group attached at the 2 position . The molecular weight of this compound is 191.27 .科学的研究の応用

Pharmaceutical Development

4,5-Dimethylthiophene-2-sulfonamide plays a vital role in pharmaceutical development. Its derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Corrosion Inhibitors

Thiophene derivatives, including 4,5-Dimethylthiophene-2-sulfonamide, are utilized in industrial chemistry and material science as corrosion inhibitors . They help protect metals and other materials from corrosion .

Organic Semiconductors

Thiophene-mediated molecules, including 4,5-Dimethylthiophene-2-sulfonamide, have a prominent role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices .

Organic Light-Emitting Diodes (OLEDs)

4,5-Dimethylthiophene-2-sulfonamide is used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in various display and lighting applications .

作用機序

While the specific mechanism of action for 4,5-Dimethylthiophene-2-sulfonamide is not known, sulfonamides in general are known to be synthetic bacteriostatic antibiotics that competitively inhibit conversion of p-aminobenzoic acid to dihydropteroate, which bacteria need for folate synthesis and ultimately purine and DNA synthesis .

Safety and Hazards

The safety information for 4,5-Dimethylthiophene-2-sulfonamide indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .

特性

IUPAC Name |

4,5-dimethylthiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S2/c1-4-3-6(10-5(4)2)11(7,8)9/h3H,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFXSVPDXWQGDIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethylthiophene-2-sulfonamide | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-hydroxy-2-[3-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B137985.png)

![(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile](/img/structure/B138018.png)